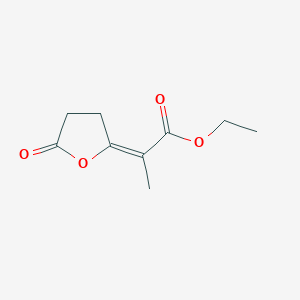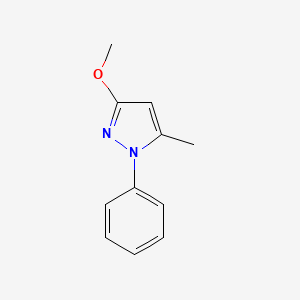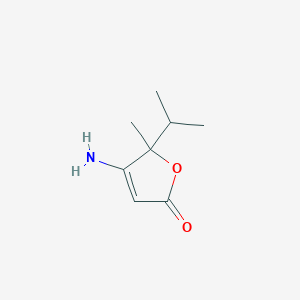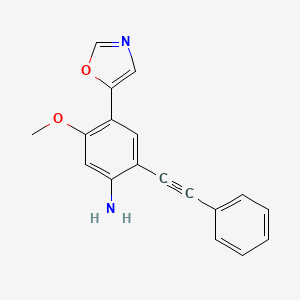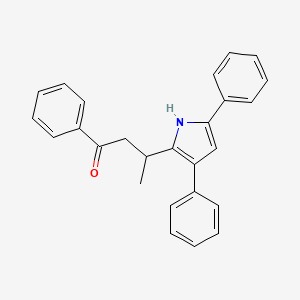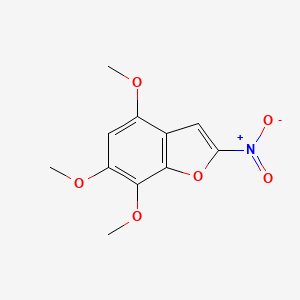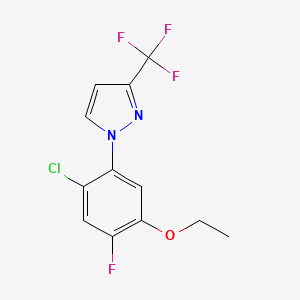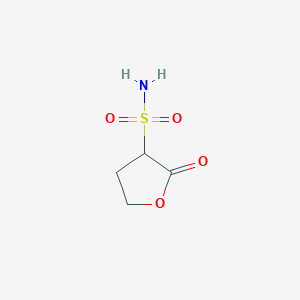![molecular formula C20H29N2P B12884390 2'-(Diethylphosphino)-N2,N2,N6,N6-tetramethyl-[1,1'-biphenyl]-2,6-diamine](/img/structure/B12884390.png)
2'-(Diethylphosphino)-N2,N2,N6,N6-tetramethyl-[1,1'-biphenyl]-2,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-(Diethylphosphino)-N2,N2,N6,N6-tetramethyl-[1,1’-biphenyl]-2,6-diamine is a complex organophosphorus compound It is characterized by the presence of a diethylphosphino group and tetramethyl-substituted biphenyl diamine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(Diethylphosphino)-N2,N2,N6,N6-tetramethyl-[1,1’-biphenyl]-2,6-diamine typically involves the reaction of a halogenated biphenyl precursor with a diethylphosphine reagent. One common method involves the use of Grignard reagents, where the halogenated biphenyl is treated with a Grignard reagent to form the corresponding organomagnesium compound. This intermediate is then reacted with diethylphosphine to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
2’-(Diethylphosphino)-N2,N2,N6,N6-tetramethyl-[1,1’-biphenyl]-2,6-diamine undergoes various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions where the diethylphosphino group is replaced by other functional groups.
Coordination: It can act as a ligand, coordinating with transition metals to form complex structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Coordination: Transition metal salts like palladium chloride or platinum chloride are used in coordination reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted biphenyl derivatives.
Coordination: Metal-phosphine complexes.
Applications De Recherche Scientifique
2’-(Diethylphosphino)-N2,N2,N6,N6-tetramethyl-[1,1’-biphenyl]-2,6-diamine has diverse applications in scientific research:
Medicine: Investigated for its role in drug design and delivery systems.
Industry: Utilized in the synthesis of fine chemicals and materials science.
Mécanisme D'action
The mechanism of action of 2’-(Diethylphosphino)-N2,N2,N6,N6-tetramethyl-[1,1’-biphenyl]-2,6-diamine primarily involves its role as a ligand. It coordinates with metal centers, forming stable complexes that can facilitate various catalytic processes. The diethylphosphino group provides electron-donating properties, enhancing the reactivity of the metal center. The biphenyl structure offers steric hindrance, influencing the selectivity and efficiency of the catalytic reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Bis(2,6-dimethylphenylphosphino)ethane: Similar in structure but with different substituents on the biphenyl ring.
Diphenylphosphino derivatives: Compounds with phenyl groups instead of biphenyl structures.
Uniqueness
2’-(Diethylphosphino)-N2,N2,N6,N6-tetramethyl-[1,1’-biphenyl]-2,6-diamine is unique due to its specific combination of diethylphosphino and tetramethyl-substituted biphenyl groups. This unique structure imparts distinct electronic and steric properties, making it a valuable ligand in catalysis and other applications .
Propriétés
Formule moléculaire |
C20H29N2P |
|---|---|
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
2-(2-diethylphosphanylphenyl)-1-N,1-N,3-N,3-N-tetramethylbenzene-1,3-diamine |
InChI |
InChI=1S/C20H29N2P/c1-7-23(8-2)19-15-10-9-12-16(19)20-17(21(3)4)13-11-14-18(20)22(5)6/h9-15H,7-8H2,1-6H3 |
Clé InChI |
TYLUOFMLVGNCLY-UHFFFAOYSA-N |
SMILES canonique |
CCP(CC)C1=CC=CC=C1C2=C(C=CC=C2N(C)C)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


